molecular formula C6H6BrN3O2 B1370425 3-Bromo-N-methyl-5-nitropyridin-4-amine CAS No. 607373-24-0

3-Bromo-N-methyl-5-nitropyridin-4-amine

Cat. No.: B1370425
CAS No.: 607373-24-0
M. Wt: 232.03 g/mol
InChI Key: JLGVVVSGJJMCJH-UHFFFAOYSA-N
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Description

3-Bromo-N-methyl-5-nitropyridin-4-amine is a chemical compound with the molecular formula C6H6BrN3O2. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is characterized by the presence of a bromine atom at the third position, a methyl group at the nitrogen atom, and a nitro group at the fifth position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-methyl-5-nitropyridin-4-amine typically involves the nitration of 3-bromo-4-aminopyridine followed by methylation. The nitration process can be carried out using nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the desired position. The methylation step involves the reaction of the nitrated compound with methyl iodide in the presence of a base such as potassium carbonate .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-methyl-5-nitropyridin-4-amine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-N-methyl-5-nitropyridin-4-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-N-methyl-5-nitropyridin-4-amine involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The bromine atom and the pyridine ring can also participate in interactions with enzymes and receptors, modulating their activity .

Comparison with Similar Compounds

Similar Compounds

  • 5-Bromo-N-methyl-3-nitropyridin-2-amine
  • 5-Bromo-2-methyl-3-nitropyridine
  • 3-Bromo-5-nitropyridin-4-ol
  • 2-Amino-3-bromo-5-nitropyridine

Uniqueness

3-Bromo-N-methyl-5-nitropyridin-4-amine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. The presence of both a bromine atom and a nitro group on the pyridine ring makes it a versatile intermediate for various chemical transformations .

Biological Activity

3-Bromo-N-methyl-5-nitropyridin-4-amine is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, applications in drug discovery, and related research findings.

Chemical Structure and Properties

The molecular formula of this compound is C5H4BrN3O2C_5H_4BrN_3O_2, with a molecular weight of approximately 218.01 g/mol. The compound features a bromine atom at the 3-position, a nitro group at the 5-position, and a methylamino group at the 4-position of the pyridine ring. This specific substitution pattern contributes to its distinct chemical reactivity and biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that may interact with cellular components, leading to various biological effects. Furthermore, the bromine atom and the pyridine ring can participate in interactions with enzymes and receptors, modulating their activity .

Key Mechanisms

  • Reduction of Nitro Group : This process can generate reactive species that may induce oxidative stress in cells.
  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Modulation : Interaction with neurotransmitter or hormone receptors could influence signaling pathways.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

  • Antimicrobial Activity : The compound has shown potential as an antibacterial and antifungal agent. Its structural components enhance interactions with microbial targets, making it a candidate for further pharmacological studies.
  • Anticancer Properties : Preliminary studies suggest that this compound may possess anticancer properties, potentially through mechanisms involving apoptosis induction in cancer cells .
  • Neuroactive Effects : There are indications that the compound may interact with neurotransmitter systems, suggesting a possible role in neuropharmacology .

Case Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of various nitropyridine derivatives, including this compound. Results indicated that this compound exhibited significant activity against both Gram-positive and Gram-negative bacteria, as well as fungal strains. The minimum inhibitory concentration (MIC) values were determined, highlighting its potential as a lead compound in developing new antimicrobial agents .

Case Study 2: Anticancer Activity

In vitro studies on cancer cell lines demonstrated that this compound could induce cytotoxic effects, leading to apoptosis. Flow cytometry analysis revealed an increase in sub-G1 phase cells, indicating DNA fragmentation associated with apoptosis. Further molecular studies suggested that the compound might activate caspase pathways involved in programmed cell death .

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

Compound NameCAS NumberKey FeaturesBiological Activity
2-Amino-5-bromo-4-methyl-3-nitropyridine7213207Amino group instead of nitroAntibacterial
5-Bromo-N-methyl-3-nitropyridin-2-aminesVariousDifferent positioning of functional groupsVaries
3-Bromo-N-methyl-6-nitropyridin-4-aminesVariousAdditional nitro groupPotential anticancer

The presence of both bromine and nitro groups in this compound enhances its effectiveness compared to other derivatives, making it a valuable candidate for further exploration in drug development.

Properties

IUPAC Name

3-bromo-N-methyl-5-nitropyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6BrN3O2/c1-8-6-4(7)2-9-3-5(6)10(11)12/h2-3H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLGVVVSGJJMCJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=C(C=NC=C1[N+](=O)[O-])Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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